- Iron-Catalyzed Borylation of Arenediazonium Salts to Give Access to Arylboron Derivatives via Aryl(amino)boranes at Room Temperature, Advanced Synthesis & Catalysis, 2013, 355(6), 1083-1088

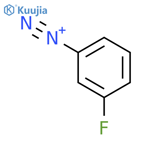

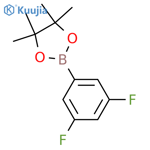

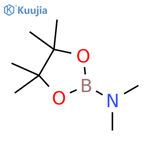

Cas no 936618-92-7 (3-Fluorophenylboronic acid pinacol ester)

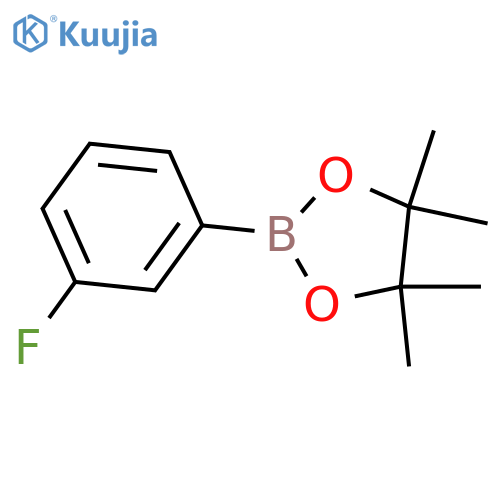

936618-92-7 structure

商品名:3-Fluorophenylboronic acid pinacol ester

CAS番号:936618-92-7

MF:C12H16BFO2

メガワット:222.063647270203

MDL:MFCD18375236

CID:1056272

PubChem ID:57193946

3-Fluorophenylboronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 3-Fluorophenylboronic Acid Pinacol Ester

- AMTB616

- VWBPPYBBVMPZOZ-UHFFFAOYSA-N

- 1,3,2-Dioxaborolane, 2-(3-fluorophenyl)-4,4,5,5-tetramethyl-

- 3-FluorophenylboronicAcidPinacolEster

- SY007221

- AK142328

- (3-FLUOROPHENYL)BORONIC ACID PINACOL ESTER

- 2-(3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- 3-Fluorophenylboronic acid pinacol ester

-

- MDL: MFCD18375236

- インチ: 1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3

- InChIKey: VWBPPYBBVMPZOZ-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(B2OC(C)(C)C(C)(C)O2)C=CC=1

計算された属性

- せいみつぶんしりょう: 222.12300

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 252

- トポロジー分子極性表面積: 18.5

じっけんとくせい

- PSA: 18.46000

- LogP: 2.12490

3-Fluorophenylboronic acid pinacol ester セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

3-Fluorophenylboronic acid pinacol ester 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-Fluorophenylboronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D255974-1g |

3-Fluorophenylboronic Acid Pinacol Ester |

936618-92-7 | 97% | 1g |

$120 | 2024-05-23 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007221-10g |

3-Fluorophenylboronic Acid Pinacol Ester |

936618-92-7 | ≥98% | 10g |

¥141.00 | 2024-07-09 | |

| Enamine | EN300-1425763-5.0g |

2-(3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

936618-92-7 | 95% | 5.0g |

$58.0 | 2023-07-10 | |

| Apollo Scientific | PC200195-10g |

3-Fluorophenylboronic acid pinacol ester |

936618-92-7 | 10g |

£30.00 | 2025-02-21 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850683-200mg |

3-Fluorophenylboronic Acid Pinacol Ester |

936618-92-7 | ≥97% | 200mg |

¥35.10 | 2022-01-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850683-1g |

3-Fluorophenylboronic Acid Pinacol Ester |

936618-92-7 | ≥97% | 1g |

¥143.10 | 2022-01-11 | |

| Apollo Scientific | PC200195-5g |

3-Fluorophenylboronic acid pinacol ester |

936618-92-7 | 5g |

£20.00 | 2025-02-21 | ||

| abcr | AB311339-5 g |

3-Fluorophenylboronic acid pinacol ester, 95%; . |

936618-92-7 | 95% | 5g |

€143.80 | 2023-04-26 | |

| AK Scientific | AMTB616-1g |

3-Fluorophenylboronic acid pinacol ester |

936618-92-7 | 98% (GC) | 1g |

$30 | 2025-02-18 | |

| Chemenu | CM134672-25g |

2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

936618-92-7 | 95+% | 25g |

$292 | 2021-08-05 |

3-Fluorophenylboronic acid pinacol ester 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt

1.2 Reagents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

1.2 Reagents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile

リファレンス

- Direct synthesis of arylboronic pinacol esters from arylamines, Organic Chemistry Frontiers, 2014, 1(4), 422-425

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Catalysts: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, rt

1.2 rt → 75 °C; 24 h, 75 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 rt → 75 °C; 24 h, 75 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Design, Generation, and Synthetic Application of Borylzincate: Borylation of Aryl Halides and Borylzincation of Benzynes/Terminal Alkyne, Journal of the American Chemical Society, 2013, 135(50), 18730-18733

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 17 h, 100 °C

リファレンス

- Effect of conjugated small molecular electrolytes based on carbazole with N and F atoms for the automatic formation of electron transport layer in polymer solar cell, Synthetic Metals, 2021, 275,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h

リファレンス

- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sodium oxalate , Tripotassium phosphate Catalysts: 4-Cyanopyridine , 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ; 24 h, rt

1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt

リファレンス

- Unveiling Extreme Photoreduction Potentials of Donor-Acceptor Cyanoarenes to Access Aryl Radicals from Aryl Chlorides, Journal of the American Chemical Society, 2021, 143(33), 13266-13273

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ; 2 h, 80 °C

リファレンス

- Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation, Journal of Organic Chemistry, 2013, 78(5), 1923-1933

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 48 h, 80 °C

リファレンス

- Group 4 Post-Metallocenes Supported by [OCH2N,C(σ-aryl)] Auxiliaries Bearing a Seven-Membered Metallacycle: Synthesis, Characterization, and Catalysts for Olefin Polymerization, Organometallics, 2019, 38(15), 2963-2971

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel , 1960399-43-2 Solvents: Mesitylene ; 6 h, 25 °C

リファレンス

Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters

,

Journal of the American Chemical Society,

2018,

140(50),

17612-17623

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro[rel-(3aR,9aS)-1,3,3a,4,9,9a-hexahydro-1,3-bis(1-methylethyl)-4,9[1′,2′]-b… Solvents: tert-Butyl methyl ether ; 25 °C; 4 h, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- A Bicyclic N-Heterocyclic Carbene as a Bulky but Accessible Ligand: Application to the Copper-Catalyzed Borylations of Aryl Halides, Journal of Organic Chemistry, 2015, 80(19), 9671-9681

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium oxalate , 4-Cyanopyridine , Tripotassium phosphate Catalysts: 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ; 24 h, rt

1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water

1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water

リファレンス

- Unveiling extreme photoreduction potentials of donor-acceptor cyanoarenes to access aryl radicals from aryl chlorides, ChemRxiv, 2021, 1, 1-7

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt

1.2 Reagents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

1.2 Reagents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

リファレンス

- New process for preparing arylboranes by arylation of organoboron compounds, European Patent Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C

リファレンス

- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt

1.2 Reagents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

1.2 Reagents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

リファレンス

- New process for preparing arylboranes, arylboronates and MIDA-borates by arylation of organoboron compounds with aryldiazonium salts, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Catalysts: Bis(dimethylamino)methane Solvents: Acetone , Acetonitrile , Water ; 15 min, -5 °C

リファレンス

- Efficient metal-free photochemical borylation of aryl halides under batch and continuous-flow conditions, Chemical Science, 2016, 7(6), 3676-3680

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Titanocene dichloride Solvents: Acetonitrile ; 2 h, rt

1.2 Solvents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

1.2 Solvents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

リファレンス

- Borylation using group IV metallocene under mild conditions, Tetrahedron Letters, 2014, 55(10), 1702-1705

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Acetone , Water ; 12 h, rt

リファレンス

- Redox-Neutral Borylation of Aryl Sulfonium Salts via C-S Activation Enabled by Light, Organic Letters, 2019, 21(23), 9688-9692

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Pyridine , Cesium fluoride Solvents: Dimethyl sulfoxide ; rt → 105 °C; 2 h, 105 °C

リファレンス

- Radical Metal-Free Borylation of Aryl Iodides, Synthesis, 2017, 49(21), 4759-4768

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt → 45 °C

1.2 Solvents: Tetrahydrofuran ; 45 °C; 5 h, 45 °C

1.3 Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 - 5 °C; 5 °C → rt; 2 h, rt

1.4 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 45 °C; 5 h, 45 °C

1.3 Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 - 5 °C; 5 °C → rt; 2 h, rt

1.4 Reagents: Sodium chloride Solvents: Water

リファレンス

- Novel boronizing reagent pinacolyl dimethylamino-borate, and the preparation method and application thereof, China, , ,

ごうせいかいろ 20

はんのうじょうけん

1.1 Catalysts: Tetramethylammonium fluoride , Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ; 15 h, 80 °C

リファレンス

- Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

ごうせいかいろ 21

はんのうじょうけん

1.1 Reagents: Silver phosphate Catalysts: Palladium chloride , X-Phos Solvents: Acetonitrile ; 17 h, 80 °C

リファレンス

- Synthesis of arylboronates via the Pd-catalyzed desulfitative coupling reaction of sodium arylsulfinates with bis(pinacolato)diboron, Tetrahedron Letters, 2021, 85,

3-Fluorophenylboronic acid pinacol ester Raw materials

- 1,3,2-Dioxaborolan-2-amine, N,N,4,4,5,5-hexamethyl-

- 1-Fluoro-3-iodobenzene

- Borate(1-),tetrafluoro-

- 2,3-Dimethylbutane-2,3-diol

- sodium 3-fluorobenzenesulfinate

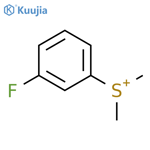

- 1-Bromo-3-fluorobenzene

- (3-Fluorophenyl)dimethylsulfonium

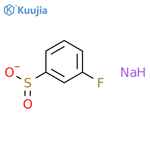

- Benzenediazonium, 3-fluoro-

- Bis(pinacolato)diborane

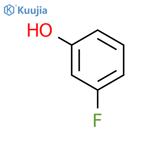

- 3-Fluorophenol

3-Fluorophenylboronic acid pinacol ester Preparation Products

3-Fluorophenylboronic acid pinacol ester 関連文献

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112

-

Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

-

Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893

-

9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

936618-92-7 (3-Fluorophenylboronic acid pinacol ester) 関連製品

- 876062-39-4(2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 863868-36-4(2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 827614-70-0(4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane)

- 214360-58-4(4-Fluorophenylboronic acid, pinacol ester)

- 754226-39-6(2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 2287266-80-0(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 21667-62-9(3-(3-chlorophenyl)-3-oxopropanenitrile)

- 1203029-99-5(1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea)

- 1507532-72-0(1-(3-cyclopropylphenyl)-2-(methylamino)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:936618-92-7)3-Fluorophenylboronic acid pinacol ester

清らかである:99%

はかる:100g

価格 ($):204.0